6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol
Description
6-Chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4. This compound is primarily utilized in pharmacological research as an intermediate or precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its structural rigidity and halogenation pattern make it a candidate for studying structure-activity relationships (SAR) in drug discovery .
Properties
CAS No. |
2367037-78-1 |
|---|---|
Molecular Formula |
C9H5Cl2N3O |
Molecular Weight |
242.06 g/mol |
IUPAC Name |
6-chloro-3-(6-chloropyridin-3-yl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-2-1-5(4-12-7)9-6(15)3-8(11)13-14-9/h1-4H,(H,13,15) |
InChI Key |
YSIKAKDVXOPEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NNC(=CC2=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of pyridazine derivatives followed by coupling with chloropyridine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ in substituent groups on the pyridazine or pyridine rings. Key examples include:
Physicochemical and Pharmacological Comparisons
- Lipophilicity and Solubility: The trifluoromethylphenyl analogue (274.63 g/mol) exhibits higher lipophilicity compared to the parent compound, favoring passive diffusion across biological membranes . The methyl-substituted pyridazinone (144.56 g/mol) lacks hydroxyl groups, reducing polarity and enhancing solubility in aprotic solvents .
- Reactivity and Stability: Dual chlorine atoms in the parent compound contribute to electron-withdrawing effects, stabilizing the pyridazine ring against nucleophilic attack . The methylamino group in 3-chloro-6-(methylamino)pyridazine introduces nucleophilic reactivity, making it prone to electrophilic substitution or cross-coupling reactions .
- The methylpyridazinone derivative is utilized in crystallography studies, leveraging its compact structure for co-crystallization with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
